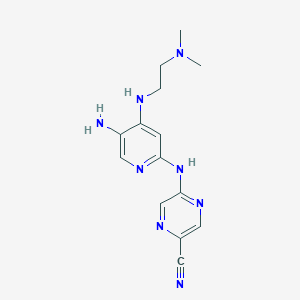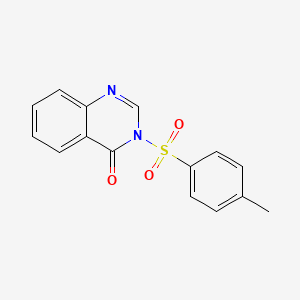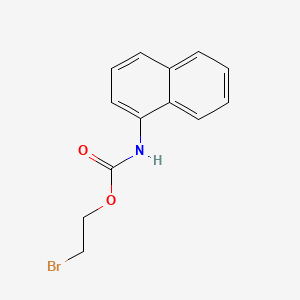
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is an organic compound that features a naphthalene ring substituted with hydroxyl groups at the 3 and 4 positions and a benzoate ester group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dihydroxynaphthalene): Lacks the benzoate ester group, making it less lipophilic.
(1,2-Dihydroxynaphthalene): Different hydroxyl group positions, leading to different reactivity and applications.
(3,4-Dimethoxynaphthalen-1-yl)methyl benzoate: Methoxy groups instead of hydroxyl groups, affecting its antioxidant properties.
Uniqueness
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is unique due to the combination of hydroxyl groups and a benzoate ester group, which imparts both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H14O4 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
InChI-Schlüssel |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)






